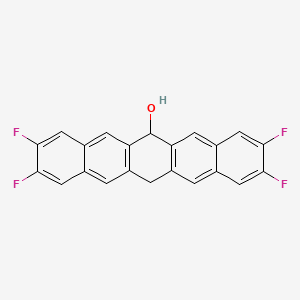

2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL

Description

2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL is a fluorinated derivative of dihydropentacen-ol, a polycyclic aromatic hydrocarbon (PAH) with a partially hydrogenated backbone. The compound features four fluorine atoms substituted at positions 2, 3, 9, and 10, and a hydroxyl group at position 4. Fluorination significantly alters its electronic and physicochemical properties compared to non-fluorinated analogs.

Propriétés

Numéro CAS |

919273-17-9 |

|---|---|

Formule moléculaire |

C22H12F4O |

Poids moléculaire |

368.3 g/mol |

Nom IUPAC |

2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-ol |

InChI |

InChI=1S/C22H12F4O/c23-18-6-10-1-14-3-15-2-11-7-19(24)21(26)9-13(11)5-17(15)22(27)16(14)4-12(10)8-20(18)25/h1-2,4-9,22,27H,3H2 |

Clé InChI |

UPKAADWWSUGRCP-UHFFFAOYSA-N |

SMILES canonique |

C1C2=C(C=C3C=C(C(=CC3=C2)F)F)C(C4=C1C=C5C=C(C(=CC5=C4)F)F)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,3,9,10-Tétrafluoro-6,13-dihydropentacène-6-OL implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la fluoration de dérivés du pentacène suivie d'une hydrolyse pour introduire le groupe hydroxyle. Les conditions de réaction nécessitent souvent l'utilisation d'agents fluorants forts et de températures contrôlées pour assurer une fluoration sélective .

Méthodes de production industrielle

La production industrielle de 2,3,9,10-Tétrafluoro-6,13-dihydropentacène-6-OL peut impliquer des procédés de fluoration à grande échelle utilisant des équipements spécialisés pour manipuler les agents fluorants réactifs. Le processus est optimisé pour obtenir des rendements et une pureté élevés du produit final, impliquant souvent des étapes de purification telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le 2,3,9,10-Tétrafluoro-6,13-dihydropentacène-6-OL a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme brique de base pour la synthèse de composés fluorés plus complexes.

Biologie : Enquête sur ses interactions potentielles avec les molécules biologiques en raison de sa structure fluorée unique.

Médecine : Exploration de son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de produits pharmaceutiques fluorés.

Industrie : Utilisé dans la production de matériaux de pointe, y compris les polymères et les revêtements.

Mécanisme d'action

Le mécanisme par lequel le 2,3,9,10-Tétrafluoro-6,13-dihydropentacène-6-OL exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les atomes de fluor améliorent la lipophilie et la stabilité du composé, lui permettant d'interagir plus efficacement avec les régions hydrophobes des protéines ou des membranes cellulaires. Cela peut conduire à une modulation des voies biologiques et à des effets thérapeutiques potentiels.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Compounds : The compound serves as a crucial building block in synthesizing more complex fluorinated derivatives. Its structure allows for modifications that can lead to new materials with tailored properties.

Biology

- Biological Interactions : Research has focused on the interactions of 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL with biological molecules. The presence of fluorine enhances lipophilicity and stability, potentially allowing it to modulate biological pathways effectively .

Medicine

- Drug Development : The compound is being explored for its potential in drug design. Fluorinated pharmaceuticals often exhibit improved metabolic stability and bioavailability due to the unique properties imparted by fluorine atoms .

Industry

- Advanced Materials Production : It is utilized in creating advanced materials such as polymers and coatings. Its unique properties can enhance the performance characteristics of these materials in various applications .

Case Studies

-

Fluorinated Compounds in Organic Electronics :

Research has demonstrated that incorporating fluorinated compounds like 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL into organic field-effect transistors (OFETs) can significantly enhance charge carrier mobility. For instance, studies showed mobilities up to when used as a semiconductor material . -

Drug Development Insights :

A study investigated the potential of fluorinated compounds in drug design by analyzing their interaction with various biological targets. The findings suggested that the introduction of fluorine could enhance binding affinity due to increased hydrophobic interactions . -

Material Performance Enhancement :

Research indicated that polymers synthesized using 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL exhibited improved thermal stability and mechanical properties compared to non-fluorinated counterparts. This makes them suitable for applications in harsh environments where conventional materials may fail .

Mécanisme D'action

The mechanism by which 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Key Characteristics :

- Structure : A pentacene-derived framework with selective fluorination and a hydroxyl group, enhancing polarity and intermolecular interactions.

- Synthesis : Typically prepared via Friedel-Crafts alkylation followed by fluorination using agents like SF₄ or electrophilic fluorine sources.

- Applications: Potential use in organic semiconductors due to improved charge transport properties and environmental stability compared to non-fluorinated PAHs .

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorination in PAHs reduces π-π stacking distances and increases electron affinity. Below is a comparative analysis with related compounds:

Key Observations :

- Electronic Effects : Fluorination lowers the HOMO-LUMO gap by stabilizing the LUMO through electron-withdrawing effects, enhancing n-type semiconductor behavior .

- Solubility : Partial fluorination improves solubility in polar solvents compared to fully fluorinated analogs, which exhibit extreme hydrophobicity.

- Stability : Thermal stability increases with fluorination due to stronger C-F bonds, but the hydroxyl group in the target compound slightly reduces stability compared to fully fluorinated derivatives.

Environmental and Toxicological Profiles

However, its hydroxyl group may increase biodegradability compared to fully fluorinated PFCs.

Reactivity and Functionalization

- The hydroxyl group enables further functionalization (e.g., esterification), a feature absent in fully fluorinated PAHs.

- Fluorine substitution at positions 2,3,9,10 directs electrophilic attacks to less hindered positions, contrasting with non-fluorinated analogs, which exhibit uniform reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL, and how do fluorination steps influence yield and purity?

- Methodological Answer : Fluorinated polycyclic aromatics like this compound often require multi-step syntheses starting from halogenated precursors. For example, fluorobenzene derivatives can undergo electrophilic substitution followed by reduction and cyclization (e.g., as demonstrated in tetrafluoroindole synthesis via hexafluorobenzene ). Fluorination efficiency depends on reaction conditions (e.g., temperature, catalyst) and precursor reactivity. Yield optimization may involve iterative purification via column chromatography or recrystallization, monitored by HPLC or NMR.

Q. How should researchers characterize the electronic structure and regioselectivity of fluorination in this compound?

- Methodological Answer : Use X-ray crystallography to resolve spatial fluorination patterns and confirm regioselectivity. Pair with computational methods like density-functional theory (DFT) to model electron density distribution, as described in Lee-Yang-Parr correlation-energy frameworks . Nuclear magnetic resonance (NMR) with probes can validate substituent effects on aromatic ring electron density.

Q. What analytical techniques are critical for assessing purity and stability under ambient conditions?

- Methodological Answer : Employ thermogravimetric analysis (TGA) to evaluate thermal stability and differential scanning calorimetry (DSC) for phase transitions. Monitor photostability via UV-Vis spectroscopy under controlled light exposure. For purity, combine gas chromatography-mass spectrometry (GC-MS) with elemental analysis. Safety protocols for fluorinated compounds (e.g., handling degradation byproducts) should align with guidelines for similar perfluorinated substances .

Advanced Research Questions

Q. How can computational models predict the reactivity of 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL in electron-transfer processes?

- Methodological Answer : Apply hybrid DFT functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Compare computed ionization potentials/electron affinities with experimental cyclic voltammetry data. For correlation-energy corrections, integrate Laplacian-based approaches as in the Colle-Salvetti method .

Q. What experimental designs resolve contradictions in reported solubility or aggregation behavior of fluorinated pentacene derivatives?

- Methodological Answer : Conduct systematic solubility studies in fluorophobic/philic solvents (e.g., perfluorodecalin vs. THF) using dynamic light scattering (DLS) to detect aggregation. Cross-validate with small-angle X-ray scattering (SAXS). Discrepancies may arise from trace impurities or solvent polarity effects, requiring rigorous solvent drying and degassing protocols .

Q. How does fluorination impact charge transport properties in thin-film applications?

- Methodological Answer : Fabricate thin films via spin-coating or vacuum deposition. Measure charge-carrier mobility using field-effect transistor (FET) architectures. Correlate fluorination-induced crystallographic changes (from grazing-incidence XRD) with mobility trends. Compare with non-fluorinated analogs to isolate substituent effects.

Key Methodological Considerations

- Contradictions in Data : Fluorinated compounds often exhibit unpredictable solubility due to varying fluorophilicity; replicate studies under identical conditions .

- Safety : Degradation of fluorinated aromatics may release toxic perfluoroalkyl substances (PFAS); implement fume hood protocols and waste disposal per SDS guidelines .

- Computational Limits : DFT models may underestimate steric effects in crowded fluorination patterns; supplement with molecular dynamics simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.